molecular formula C9H9NOS B8790995 1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol

1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol

Cat. No. B8790995
M. Wt: 179.24 g/mol
InChI Key: SBDLITQZSPBITO-UHFFFAOYSA-N
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Patent
US08507487B2

Procedure details

Intermediate D′ was prepared from 1-(thieno[3,2-c]pyridin-2-yl)ethanol (D′-4) following similar procedures for synthesizing intermediate A from A-3, as described above.
Name
Intermediate D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[C:10]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[CH:4]=[C:3]1[CH2:11][NH2:12].S1C2C=CN=CC=2C=[C:14]1C(O)C.N1C2=NC=CC=C2C(CN)=C1>>[S:2]1[C:10]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[CH:4]=[C:3]1[CH:11]([NH2:12])[CH3:14] |f:0.1|

Inputs

Step One
Name
Intermediate D
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.S1C(=CC=2C=NC=CC21)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=2C=NC=CC21)C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C=2C1=NC=CC2)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1C(=CC=2C=NC=CC21)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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